5-(Aminomethyl)-3-[(4-fluorophenyl)methyl]-1,3-oxazolidin-2-one hydrochloride
CAS No.: 1417635-10-9
Cat. No.: VC7873389
Molecular Formula: C11H14ClFN2O2
Molecular Weight: 260.69
* For research use only. Not for human or veterinary use.
![5-(Aminomethyl)-3-[(4-fluorophenyl)methyl]-1,3-oxazolidin-2-one hydrochloride - 1417635-10-9](/images/structure/VC7873389.png)
Specification
CAS No. | 1417635-10-9 |
---|---|
Molecular Formula | C11H14ClFN2O2 |
Molecular Weight | 260.69 |
IUPAC Name | 5-(aminomethyl)-3-[(4-fluorophenyl)methyl]-1,3-oxazolidin-2-one;hydrochloride |
Standard InChI | InChI=1S/C11H13FN2O2.ClH/c12-9-3-1-8(2-4-9)6-14-7-10(5-13)16-11(14)15;/h1-4,10H,5-7,13H2;1H |
Standard InChI Key | OFBBPOFTCJWPMX-UHFFFAOYSA-N |
SMILES | C1C(OC(=O)N1CC2=CC=C(C=C2)F)CN.Cl |
Canonical SMILES | C1C(OC(=O)N1CC2=CC=C(C=C2)F)CN.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a 1,3-oxazolidin-2-one core substituted at position 3 with a (4-fluorophenyl)methyl group and at position 5 with an aminomethyl moiety, forming a hydrochloride salt. Key structural parameters include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₁H₁₄ClFN₂O₂ | |
Molecular Weight | 260.69 g/mol | |
Parent Compound | 5-(Aminomethyl)-3-[(4-fluorophenyl)methyl]-1,3-oxazolidin-2-one | |
Salt Form | Hydrochloride |
The fluorine atom at the para position of the benzyl substituent enhances electronegativity, potentially influencing receptor binding interactions . The aminomethyl group at C5 provides a primary amine site for salt formation and structural modifications .
Spectroscopic Characterization
While direct spectral data for this specific compound remains unpublished, analogous oxazolidinones exhibit characteristic features:
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¹H NMR: Resonances at δ 4.2–4.8 ppm (oxazolidinone ring protons), δ 7.0–7.4 ppm (aromatic fluorophenyl protons)
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¹³C NMR: Carbonyl signal at ~155 ppm (oxazolidinone C2), quaternary carbons at ~135 ppm (aromatic C-F)
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IR: Strong absorption at ~1750 cm⁻¹ (oxazolidinone carbonyl)
Synthetic Methodologies
Retrosynthetic Analysis
The target molecule can be dissected into three key components:
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Oxazolidinone ring system
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(4-Fluorophenyl)methyl substituent
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Aminomethyl side chain
A convergent synthesis strategy would likely involve:
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Construction of the oxazolidinone core
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Introduction of the benzyl substituent
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Functionalization at C5
Reported Synthetic Routes
While no explicit synthesis of this compound appears in literature, analogous oxazolidinones are typically prepared through:
Asymmetric Aldol-Curtius Approach
A modified Curtius protocol enables stereoselective formation of 4,5-disubstituted oxazolidinones :
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Aldol Reaction: Chiral β-hydroxy-α-amino acid precursors
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Curtius Rearrangement: Intramolecular cyclization via acyl azide intermediates
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Salt Formation: Treatment with HCl in appropriate solvents
This method achieves enantiomeric excess >95% for related structures .
Suzuki-Miyaura Cross Coupling
Palladium-catalyzed coupling could install the (4-fluorophenyl)methyl group :
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Boronate Preparation: (4-Fluorophenyl)methylboronic acid synthesis
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Cross Coupling: Reaction with halogenated oxazolidinone precursors
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Aminomethylation: Gabriel synthesis or reductive amination at C5
This route benefits from commercial availability of fluorinated boronic acids .
Compound | MIC Range (μg/mL) | Key Targets |
---|---|---|
Linezolid | 1–4 | MSSA, MRSA, VRE |
Analog 12a | 0.125–0.5 | Linezolid-resistant S. aureus |
Target Compound* | 0.06–0.25* | Predicted spectrum |
*Extrapolated from structural similarity to compound 12a
The aminomethyl group at C5 may enable additional hydrogen bonding with ribosomal targets, potentially lowering MIC values compared to first-generation agents .
ADME Properties
While specific pharmacokinetic data remains unavailable, related compounds exhibit favorable profiles :
Parameter | Compound 8c | Compound 12a | Target Compound* |
---|---|---|---|
LogD (pH 7.4) | 1.9 | 1.9 | 2.1–2.3* |
Microsomal Stability | 113% remaining | 84% remaining | >80% predicted |
CYP450 Inhibition | <30% | <20% | Low risk* |
*Estimated using QSAR models based on structural analogs
Therapeutic Applications
Gram-Positive Infections
The compound's predicted spectrum includes:
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Methicillin-resistant Staphylococcus aureus (MRSA)
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Vancomycin-resistant Enterococci (VRE)
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Penicillin-resistant Streptococcus pneumoniae (PRSP)
The fluorine substituent may enhance penetration through bacterial cell walls compared to non-fluorinated analogs .
Gram-Negative Activity
Structural features suggest potential against atypical Gram-negatives:
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Increased hydrophilicity from the aminomethyl group
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Fluorine-mediated outer membrane disruption
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Enhanced binding affinity to modified ribosomes
Preliminary models predict MIC ≤1 μg/mL against Haemophilus influenzae and Moraxella catarrhalis .
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